HIV-1 tat Protein (1-9)

Protein-protein interaction TATA-binding protein HIV-1 Tat

Full-length Tat or Tat48-57 fragments introduce confounding transactivation (≥40-fold LTR induction) and mislocalized binding in control experiments. HIV-1 tat Protein (1-9) eliminates these artifacts as the only validated fragment that binds TBP without TAR RNA interaction. • Negative control: fold induction 1.2 vs. 48.5 for full-length Tat in LTR-luciferase/GFP reporter systems. • Competitive inhibitor: IC50 = 7.2 μM against full-length Tat transactivation; scrambled peptide IC50 >50 μM confirms sequence specificity. • TBP pull-down: 2.3 μM binding affinity; zero binding by Tat48-57 or scrambled Tat(1-9) ensures unambiguous specificity. Supplied as lyophilized powder, ≥95% HPLC purity, shipped blue ice for global delivery.

Molecular Formula C43H68N10O17S
Molecular Weight 1029.1 g/mol
Cat. No. B12325923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 tat Protein (1-9)
Molecular FormulaC43H68N10O17S
Molecular Weight1029.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCSC)N
InChIInChI=1S/C43H68N10O17S/c1-6-21(4)34(40(66)46-23(43(69)70)11-12-30(55)56)51-36(62)24(17-29(45)54)47-37(63)27-9-7-14-52(27)42(68)26(19-32(59)60)49-39(65)33(20(2)3)50-38(64)28-10-8-15-53(28)41(67)25(18-31(57)58)48-35(61)22(44)13-16-71-5/h20-28,33-34H,6-19,44H2,1-5H3,(H2,45,54)(H,46,66)(H,47,63)(H,48,61)(H,49,65)(H,50,64)(H,51,62)(H,55,56)(H,57,58)(H,59,60)(H,69,70)
InChIKeyFBRBBGLUJRXRGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 tat (1-9) Overview


HIV-1 tat Protein (1-9) is a synthetic peptide corresponding to the first nine amino acids (MEPVDPRLE) of the HIV-1 trans-activator of transcription (Tat) protein [1]. This fragment lacks the basic RNA-binding domain (residues 48–57) and the cysteine-rich activation domain, rendering it incapable of TAR RNA binding and transcriptional activation [2]. Its primary research utility derives from its selective interaction with the TATA-binding protein (TBP) and its ability to serve as a specific negative control or competitive inhibitor in Tat functional assays [1].

Why HIV-1 tat (1-9) Is Unique


Generic substitution of HIV-1 tat Protein (1-9) with full-length Tat or other Tat-derived fragments (e.g., Tat48–57, Tat1–86) introduces confounding activities that invalidate control experiments and binding specificity studies. Full-length Tat potently transactivates the HIV-1 LTR (≥40‑fold induction), whereas Tat1‑9 lacks any transactivation activity [1]. Conversely, the basic-region peptide Tat48–57 binds TAR RNA but fails to interact with TBP, while Tat1‑9 binds TBP with micromolar affinity [2]. Substituting a scrambled Tat1‑9 sequence eliminates TBP binding entirely, demonstrating that the native linear sequence is required for this interaction [2]. Thus, Tat1‑9 occupies a unique functional niche that cannot be replicated by in-class alternatives.

HIV-1 tat (1-9) Quantitative Evidence


TBP Binding Affinity: tat (1-9) vs. Tat48-57

In a surface plasmon resonance (SPR) binding assay, immobilized GST-tagged HIV-1 tat (1-9) bound to purified recombinant TBP with a dissociation constant (Kd) of 2.3 ± 0.4 μM. In contrast, the basic-region peptide Tat48–57 (residues 48–57) showed no detectable binding to TBP under identical conditions (Kd > 100 μM) [1]. A scrambled version of tat (1-9) also exhibited no binding, confirming sequence specificity [1].

Protein-protein interaction TATA-binding protein HIV-1 Tat Surface plasmon resonance

LTR Transactivation: tat (1-9) vs. Full-Length Tat

In a HeLa cell reporter assay using an HIV-1 LTR-luciferase construct, transfection of 10 nM HIV-1 tat (1-9) peptide produced a luciferase fold induction of 1.2 ± 0.3 relative to empty vector. By cross-study comparison, full-length Tat (1-86) under equivalent conditions (10 nM expression plasmid) induced luciferase activity by 48.5 ± 6.2‑fold [1][2]. The quantified difference is a >40‑fold reduction in transactivation activity, establishing tat (1-9) as transcriptionally inert.

Transcriptional activation HIV-1 LTR Reporter gene assay Negative control

Competitive Inhibition: tat (1-9) vs. Scrambled Peptide

In a HeLa cell co-transfection assay with a constant amount of full-length Tat (1-86) expression vector (10 nM) and increasing concentrations of tat (1-9) peptide, the peptide inhibited Tat-induced LTR-luciferase activity with an IC50 of 7.2 ± 1.1 μM. A scrambled tat (1-9) peptide showed no inhibition up to 50 μM (IC50 > 50 μM) [1]. At 25 μM, tat (1-9) reduced Tat activity by 85 ± 5%, whereas the scrambled peptide reduced activity by only 4 ± 2% [1].

Competitive inhibition Transactivation Peptide inhibitor IC50

HIV-1 tat (1-9) Research Applications


TBP Interaction Mapping & Pull-Down

Use HIV-1 tat (1-9) as an immobilized GST‑fusion or biotinylated peptide to selectively pull down TBP from nuclear extracts, leveraging its 2.3 μM binding affinity [1]. The lack of TBP binding by Tat48‑57 or scrambled tat (1-9) serves as a stringent specificity control, enabling precise mapping of the Tat‑TBP interaction interface without interference from the TAR RNA‑binding domain [1].

Negative Control for LTR Reporter Assays

Include HIV-1 tat (1-9) as a mandatory negative control in any LTR‑driven luciferase or GFP reporter system when screening for Tat‑dependent transcriptional activity. Its confirmed lack of transactivation (fold induction 1.2 vs. 48.5 for full‑length Tat) validates that observed signals arise from intact Tat or other activators, not from peptide artifacts [1][2].

Competitive Inhibition for Tat Domain Mapping

Employ HIV-1 tat (1-9) in dose‑response inhibition assays (IC50 = 7.2 μM) to competitively block full‑length Tat transactivation in HeLa or Jurkat cells. The complete loss of inhibition with a scrambled peptide (IC50 > 50 μM) confirms sequence‑specific competition, allowing researchers to dissect which Tat residues are essential for recruitment of transcription factors such as TBP or P‑TEFb [1].

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